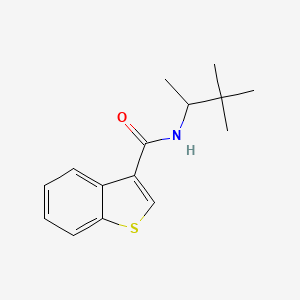![molecular formula C20H24N2O B4183544 N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4183544.png)
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained significant attention from researchers due to its potential therapeutic applications and its ability to interact with the cannabinoid receptors in the human body.
Mécanisme D'action
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide exerts its effects by binding to the cannabinoid receptors in the human body. It has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide also binds to the CB2 receptor, which is primarily found in immune cells and peripheral tissues. The activation of these receptors leads to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, which make it effective in the treatment of pain. N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide also has anti-inflammatory properties, which make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has been shown to have anti-cancer properties, which make it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide is also stable and can be stored for extended periods without degradation. However, there are also limitations to the use of N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide in laboratory experiments. It is a synthetic compound, and its effects may not be representative of those of natural cannabinoids. Additionally, the use of N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide in laboratory experiments may be restricted due to its classification as a controlled substance in some jurisdictions.
Orientations Futures
There are several potential future directions for research on N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide. One area of interest is the development of new analogs of N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide with improved therapeutic properties. Another area of interest is the investigation of N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide in combination with other cannabinoids or drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide and its potential applications in the treatment of various diseases and conditions.
Applications De Recherche Scientifique
N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has also been found to be effective in the treatment of anxiety and depression. Additionally, N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
4-phenyl-N-(2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-13-16-22-14-5-2-6-15-22)19-11-9-18(10-12-19)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFAHQBMBZBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2,6-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4183461.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4183467.png)

![5-(3,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4183478.png)

![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4183492.png)

![3-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4183522.png)
![2-[(3-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183533.png)

![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)


![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)